molecular formula C17H19FN2O3 B2356705 4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one CAS No. 1396816-12-8

4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one

Cat. No. B2356705
CAS RN: 1396816-12-8
M. Wt: 318.348
InChI Key: YMZSNMIZDCJLHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C17H19FN2O3 and its molecular weight is 318.348. The purity is usually 95%.
The exact mass of the compound 4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Enantiomerically Pure Derivatives in Asymmetric Syntheses

The synthesis of enantiomerically pure bicyclic pyrrolidine derivatives, including structures similar to 4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one, has been explored for their use in asymmetric syntheses. These derivatives serve as efficient chiral auxiliaries in Michael-type reactions, showcasing their potential in the production of stereochemically complex molecules (Martens & Lübben, 1991).

Structural Studies for Medicinal Chemistry

Structural studies of compounds containing azabicyclo[3.2.1]octane skeletons, akin to the compound , have provided insights into their potential medicinal applications. These studies involve X-ray diffraction to elucidate the molecular conformations, which is critical in understanding the interaction of these compounds with biological targets (Manjunath et al., 2011).

Synthesis of PI3 Kinase Inhibitor Metabolites

Research into the stereoselective synthesis of active metabolites for potent PI3 kinase inhibitors involves compounds with structural similarities to 4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one. These metabolites are crucial for understanding the pharmacodynamics and pharmacokinetics of PI3 kinase inhibitors, which are significant in cancer research (Chen et al., 2010).

Lewis Acid Catalyzed Cycloadditions

The compound's structural framework has been utilized in Lewis acid-catalyzed formal [3+2] cycloadditions, leading to the synthesis of imine functionalized cyclopentanes and pyrrolidine derivatives. This method highlights the compound's role in generating pharmaceutically relevant structures, including azabicyclo[3.2.1]octane derivatives with potential therapeutic applications (Verma & Banerjee, 2017).

properties

IUPAC Name

1-(4-fluorophenyl)-4-(3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3/c18-12-1-3-13(4-2-12)19-8-11(7-16(19)21)17(22)20-14-5-6-15(20)10-23-9-14/h1-4,11,14-15H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZSNMIZDCJLHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one

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